REACTION_SMILES
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[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:6][CH2:7][CH2:8][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[cH:16][cH:17][cH:18][cH:19]1.[Cl:27][CH2:28][Cl:29].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([O:6][CH2:7][CH2:8][C:9](=[O:10])[OH:11])[cH:16][cH:17][cH:18][cH:19]1
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Name
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CC(C)c1ccccc1OCCC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccccc1OCCC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(C)c1ccccc1OCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |